molecular formula C8H19NO3 B1600167 2-(2-(2-(Dimethylamino)ethoxy)ethoxy)ethanol CAS No. 2741-30-2

2-(2-(2-(Dimethylamino)ethoxy)ethoxy)ethanol

Cat. No. B1600167
CAS RN: 2741-30-2
M. Wt: 177.24 g/mol
InChI Key: CCTDPTKERPLATF-UHFFFAOYSA-N
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Description

“2-(2-(2-(Dimethylamino)ethoxy)ethoxy)ethanol” is an organic compound with the molecular formula C6H15NO2 . It is polyfunctional, having a tertiary amine, ether, and hydroxyl functionality .


Synthesis Analysis

The compound is manufactured by reacting dimethylamine and ethylene oxide . The synthesis process involves multiple stages, including the reaction of formaldehyde with 2-(2-Aminoethoxy)ethanol, followed by reactions with formic acid and butan-1-ol .


Molecular Structure Analysis

The molecular structure of this compound includes a tertiary amine, ether, and hydroxyl functionality . The molecular weight is 133.1888 .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it has been studied as a method of absorbing greenhouse gases, particularly carbon dioxide . The conversion rate of ethylene oxide in the synthesis process is 94.1%, and the dimethylamine conversion rate is 97.4% .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a boiling point of 95 °C, a refractive index of 1.442, and a density of 0.954 g/mL at 25 °C .

Scientific Research Applications

Phase Equilibrium Properties

  • Vapor Pressure and Excess Gibbs Functions : A study investigated the vapor pressures and excess Gibbs functions of binary mixtures, including 2-(2-(2-(Dimethylamino)ethoxy)ethoxy)ethanol with water. This research provides insights into the thermodynamic properties of such mixtures, crucial for industrial and scientific applications (Belabbaci et al., 2011).

Catalyst Applications

  • Adsorption and Reactions of Ethanol on Supported Au Catalysts : The compound has been studied in the context of catalysis, particularly for its role in the adsorption and decomposition of ethanol on supported Au catalysts. This research expands understanding of catalytic processes and their potential applications in chemical transformations (Gazsi et al., 2011).

Novel Silicon Phthalocyanines Synthesis

  • Synthesis of Silicon Phthalocyanines : Research on axially-disubstituted silicon phthalocyanines, using 2-(2-(2-(Dimethylamino)ethoxy)ethoxy)ethanol as an axial ligand, has been documented. These findings contribute to the field of organic chemistry, specifically in the synthesis and characterization of phthalocyanines, which have various applications including in materials science and catalysis (Bıyıklıoğlu & Çakır, 2012).

Absorption Studies

  • CO2 Absorption in DMAEE-DGA-DBU Aqueous Solution : The compound has been utilized in the study of CO2 absorption, particularly in DMAEE-DGA-DBU aqueous solutions. This research is significant for understanding the absorption performance of such solutions, which is relevant in environmental and chemical engineering applications (Huang, Fu, & Fu, 2019).

Surfactant Synthesis and Applications

  • Synthesis of Cationic Surfactants : A study focused on the synthesis of cationic surfactants based on 2-(2-(dimethyl amino) ethoxy) ethanol. This research is important for the development of new surfactants with potential applications in various industries, including pharmaceuticals and cosmetics (Shaban et al., 2016).

Protonated Amines Study

  • Dissociation Constants of Protonated Amines : The dissociation constants of 2-(2-(dimethylamino)ethoxy)ethanol in water were studied, providing valuable data for understanding the chemical behavior of this compound in aqueous solutions. Such studies are essential for designing and predicting the outcomes of chemical reactions where this compound is involved (Simond et al., 2012).

Safety And Hazards

The compound is classified as Acute Tox. 4 Dermal - Eye Dam. 1 according to GHS labelling . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

The compound has been studied for its potential in absorbing greenhouse gases . It is also used in surfactants, which have potential applications as corrosion inhibitors . Other uses include catalysts, especially for polyurethanes, and process regulators .

properties

IUPAC Name

2-[2-[2-(dimethylamino)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO3/c1-9(2)3-5-11-7-8-12-6-4-10/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTDPTKERPLATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445658
Record name SBB061064
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-(Dimethylamino)ethoxy)ethoxy)ethanol

CAS RN

2741-30-2
Record name SBB061064
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Commercial Cl(CH2CH2O)3H (abb. ClE3H) (2.0 mole) and dimethylamine (20.0 mole) were mixed in a flask (3.0 l) fitted with a condenser and stirred (RT) for 30 hours. TLC (Si-gel) examination showed the complete consumption of the ClE3H. Excess dimethylamine was removed by two consecutive evaporations under reduced pressure. The residual material was reconstituted in CHCl3, dried (MgSO4), filtered and evaporated to dryness to produce the product, 8-dimethylamino-3,6-dioxaoctanol.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
20 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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